1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline
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Overview
Description
1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazoline derivative that has been synthesized using different methods.
Scientific Research Applications
Synthesis and Characterization
1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline is a compound involved in various synthetic and characterization studies. Research on related pyrazoline derivatives has demonstrated their utility in synthesizing novel heterocyclic compounds with potential biological activities. For example, derivatives of pyrazoline have been synthesized for antimicrobial evaluation, showcasing their relevance in medicinal chemistry (Darwish et al., 2014). Similarly, pyrazole carboxylic acid derivatives have been developed and studied for their antiglaucoma activities, indicating the therapeutic potential of such compounds (Kasımoğulları et al., 2010).
Biological Activities
The biological activities of pyrazoline derivatives are a significant area of interest. Novel pyrazoles have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies highlight the broad spectrum of potential therapeutic applications of pyrazoline derivatives in treating various diseases (Thangarasu et al., 2019). Moreover, the synthesis of beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives has revealed compounds with both fungicidal and insecticidal activities, suggesting their utility in agricultural chemistry (Zhao et al., 2008).
Coordination Chemistry and Material Science
Pyrazoline derivatives have also been explored in coordination chemistry and material science. For instance, metal complexes of heterocyclic sulfonamide pyrazoline derivatives have been synthesized and characterized, demonstrating their potential as carbonic anhydrase inhibitors (Büyükkıdan et al., 2013). Furthermore, the development of soluble and fusible polyamides and polyimides containing pyrazoline moieties, which can be crosslinked to heat-resistant resins, highlights the application of such compounds in the development of advanced materials (Mikroyannidis, 1997).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction results in changes at the molecular level, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-17-6-4-5-15(11-17)18-12-19(23(21-18)13(2)24)14-7-9-16(20)10-8-14/h4-11,19,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMGRSCCJBTRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline |
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